![molecular formula C16H23FN4O4S B4328758 N-(4-fluorophenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B4328758.png)
N-(4-fluorophenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide
Overview
Description
N-(4-fluorophenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide, also known as FMPA, is a small molecule that has been extensively studied for its potential use in scientific research. FMPA is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide is not fully understood, but it is thought to act as a modulator of ion channels and neurotransmitter receptors. It has been shown to bind to a number of different targets, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channels and neurotransmitter receptors. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential therapeutic agent for a number of different conditions.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-fluorophenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide is its ability to selectively modulate specific ion channels and neurotransmitter receptors, making it a valuable tool for studying the function of these targets. However, its use is limited by its relatively low potency and the fact that it has not yet been extensively studied in vivo.
Future Directions
There are a number of potential future directions for research involving N-(4-fluorophenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide. One area of interest is the development of more potent derivatives of N-(4-fluorophenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide that could be used as therapeutic agents. Another area of interest is the further investigation of the mechanism of action of N-(4-fluorophenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide and its potential role in disease states. Finally, there is potential for the use of N-(4-fluorophenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide in the development of new drugs for the treatment of a variety of different conditions.
Scientific Research Applications
N-(4-fluorophenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide has been used in a variety of scientific research applications, including as a tool for studying the function of ion channels and neurotransmitter receptors. It has also been used to investigate the role of certain enzymes in disease states and to study the effects of various drugs on cellular signaling pathways.
properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-morpholin-4-ylsulfonylpiperazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN4O4S/c17-14-1-3-15(4-2-14)18-16(22)13-19-5-7-20(8-6-19)26(23,24)21-9-11-25-12-10-21/h1-4H,5-13H2,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVHJVBCLUSLCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrazineacetamide, N-(4-fluorophenyl)hexahydro-4-(4-morpholinylsulfonyl)- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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